1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone
Overview
Description
1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone is a synthetic organic compound that features an indole ring substituted with a chloro group and an ethanone moiety linked to an azepane ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its indole structure, which is common in many bioactive compounds.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Ethanone Moiety: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of Azepane Ring: The final step involves the nucleophilic substitution reaction where the azepane ring is attached to the ethanone moiety using a suitable base like sodium hydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio-substituted indoles.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The chloro group and azepane ring may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the chloro group, which may affect its biological activity.
1-(piperidin-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone: Contains a piperidine ring instead of an azepane ring, potentially altering its chemical properties and reactivity.
1-(azepan-1-yl)-2-(4-bromo-1H-indol-1-yl)ethanone: Substituted with a bromo group instead of a chloro group, which may influence its reactivity and biological interactions.
Uniqueness
1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone is unique due to the presence of both the chloro-substituted indole ring and the azepane ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-chloroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-14-6-5-7-15-13(14)8-11-19(15)12-16(20)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMCMTRPGITAQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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